molecular formula C18H25N3O3 B4512359 N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea

N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea

Cat. No. B4512359
M. Wt: 331.4 g/mol
InChI Key: KRBIYLJZKSTGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been studied for their unique structural and chemical properties. Its synthesis and analysis contribute to the broader field of organic chemistry, particularly in understanding the behavior of complex urea derivatives.

Synthesis Analysis

  • Synthesis of similar urea compounds involves reactions of specific diols with chlorides of aryl/cyclohexyl carbamidophosphoric acids in the presence of triethylamine at room temperature (Reddy et al., 2003).
  • Another related synthesis method involves the condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound, indicating a preference for environmentally friendly techniques (Li et al., 2012).

Molecular Structure Analysis

  • Ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-amine, which might be structurally similar, show a preferred flattened chair–chair conformation with various cyclohexane ring flattenings (Iriepa et al., 1997).

Chemical Reactions and Properties

  • Urea compounds are known to undergo various chemical reactions, such as Ugi reactions leading to new classes of compounds. For example, cyclohexyl isocyanide reacts to form cyclic dipeptidyl ureas (Sañudo et al., 2006).
  • In another study, the solid-state structure and reactivity of NbCl(5) x (N,N'-dicyclohexylurea) were examined, demonstrating coordination-induced changes in urea (Aresta et al., 2010).

Physical Properties Analysis

  • The physical properties of urea derivatives, such as their solubility, melting points, and crystalline structures, are crucial for understanding their applications and behavior in different environments. For instance, the synthesis and properties of 1,3-disubstituted ureas containing bicyclic lipophilic groups were studied for their potential as inhibitors in biological systems (Pitushkin et al., 2020).

Chemical Properties Analysis

  • The chemical properties, such as reactivity with different functional groups and stability under various conditions, are key to their applications in synthesis and other chemical processes. A study on the synthesis of ureas from carboxylic acids demonstrated the versatility and effectiveness of urea compounds in chemical synthesis (Thalluri et al., 2014).

properties

IUPAC Name

1-cyclohexyl-3-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-16-14-11-6-7-12(9-8-11)15(14)17(23)21(16)10-19-18(24)20-13-4-2-1-3-5-13/h6-7,11-15H,1-5,8-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIYLJZKSTGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.